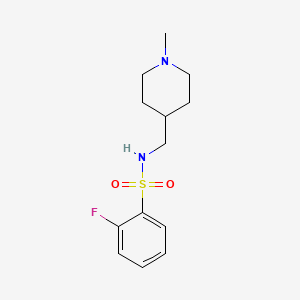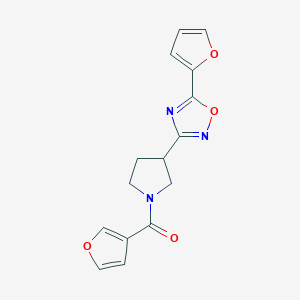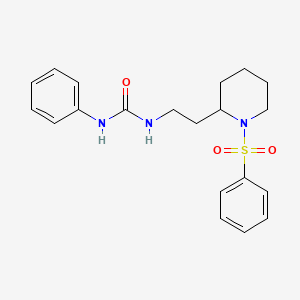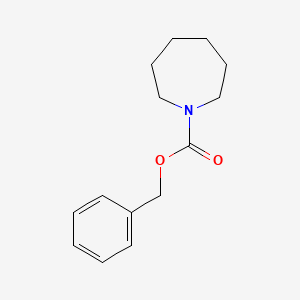
Benzyl azepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl azepane-1-carboxylate, also known as Benzyl 4-oxoazepane-1-carboxylate, is a chemical compound with the molecular formula C14H17NO3 . It has an average mass of 247.290 Da and a monoisotopic mass of 247.120850 Da . It’s also known by other names such as 1-Cbz-hexahydro-4-oxo-1H-azepine and 4-Oxo-azepane-1-carboxylic acid benzyl ester .
Synthesis Analysis
The synthesis of non-fused N-aryl azepane derivatives like this compound has been achieved through Pd/LA-catalyzed reactions . These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .Molecular Structure Analysis
The molecular structure of this compound contains a total of 37 bonds, including 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 seven-membered ring .Chemical Reactions Analysis
Azepane derivatives have been widely used as key intermediates in synthetic chemistry . Most of the mechanisms involved the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation .Applications De Recherche Scientifique
Protein Kinase B (PKB) Inhibitors
Research into azepane derivatives has led to the development of novel compounds with significant inhibitory activity against protein kinase B (PKB-alpha), a key player in cellular signaling pathways. The study by Breitenlechner et al. (2004) focused on optimizing these derivatives to improve plasma stability and PKB-alpha inhibition, highlighting their potential in therapeutic applications for diseases where PKB-alpha is implicated (Breitenlechner et al., 2004).
Novel Tetrahydro-1-benzazepines Synthesis
Guerrero et al. (2020) developed a versatile approach to synthesize novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and related compounds, showcasing a method for creating complex molecules that could serve as scaffolds for drug development or other scientific applications (Guerrero et al., 2020).
Benzo[c]azocanones and Indeno[1,2-b]pyrroles Synthesis
The work of Behler et al. (2011) explored the synthesis of benzo[c]azocanone derivatives and indeno[1,2-b]pyrroles through bismuth-mediated reactions, adding to the repertoire of synthetic strategies for constructing complex heterocyclic compounds (Behler et al., 2011).
Ring-Fused 1-Benzazepines Synthesis
Suh et al. (2017) demonstrated a method for synthesizing 1-benzazepines via a [1,5]-hydride shift/7-endo cyclization sequence, providing a novel approach for the generation of these heterocycles that could have implications in medicinal chemistry and drug design (Suh et al., 2017).
Polybenzoxazines with Azobenzene and Carboxylic Acid Units
Mohamed et al. (2015) synthesized and characterized a new benzoxazine derivative containing azobenzene and carboxylic acid units, Azo-COOH BZ. This study explored the curing behavior, surface properties, and potential for low-surface-energy applications, illustrating the material science applications of azepane-related compounds (Mohamed et al., 2015).
Mécanisme D'action
Orientations Futures
There is much work yet to be done in the biological section, as it is not explored and reported in the literature; therefore, N-containing seven-membered heterocycles still have much scope for the researchers . The synthetic value of this protocol is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative .
Propriétés
IUPAC Name |
benzyl azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(15-10-6-1-2-7-11-15)17-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPJXLVQCFBGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2748176.png)
![N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2748177.png)
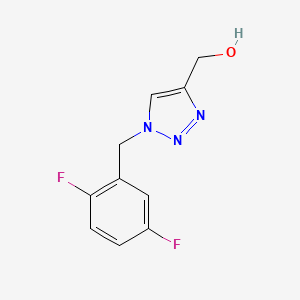
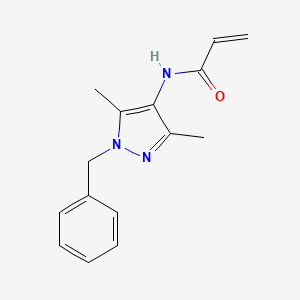
![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]naphthalene-1-sulfonamide](/img/structure/B2748181.png)



